Viquidacin is derived from natural sources but has been modified through synthetic processes to enhance its pharmacological properties. It is classified under the category of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This mechanism makes them effective against a variety of bacterial infections, particularly those that are resistant to other antibiotic classes.
The synthesis of Viquidacin involves several key steps that utilize both natural and synthetic methodologies. Typically, the process begins with the isolation of precursor compounds from natural sources, followed by a series of chemical modifications. These modifications may include:
The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Viquidacin's molecular structure is characterized by its complex arrangement of rings and functional groups typical of aminoglycosides. The compound features multiple hydroxyl groups (-OH) and an amino group (-NH2), which are crucial for its biological activity.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformational dynamics and interactions with biological targets.
Viquidacin undergoes various chemical reactions that are essential for its activity and stability:
These reactions can be studied using spectroscopic methods to monitor changes in absorbance or fluorescence, indicating binding affinities and reaction kinetics.
The mechanism of action of Viquidacin involves its binding to the 30S ribosomal subunit in bacteria, which disrupts the translation process. This binding leads to:
This multifaceted action results in bactericidal effects, particularly against aerobic Gram-negative bacteria.
Viquidacin exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective dosage forms for clinical use.
Viquidacin has several applications in scientific research and clinical settings:
Viquidacin (CID 11591505) emerged as a significant chemical entity in pharmaceutical research through scaffold-hopping approaches applied to antibacterial compounds. This fluoro-substituted indoline derivative (C₂₅H₂₉FN₂O₄S₂) was first synthesized and characterized in 2014 as part of a focused drug discovery program targeting Mycobacterium tuberculosis DNA gyrase ATPase domain inhibition [3]. The compound originated from systematic structural modifications of aminopiperidine-based leads, where researchers replaced core elements while preserving critical pharmacophores responsible for GyrB binding affinity [3].
Early academic interest centered on its unprecedented dual characteristics: significant antimycobacterial potency against drug-resistant strains (MIC 6.95 μM against H37Rv) coupled with absence of cardiotoxicity signals in zebrafish ERG assays – a critical advancement over earlier quinolone antibiotics [3]. The timeline below summarizes key developmental milestones:
Table 1: Research Milestones in Viquidacin Development
Year | Development Phase | Key Findings |
---|---|---|
2013 | Lead Optimization | Scaffold-hopping from aminopiperidine templates yields initial indoline analogs |
2014 | Biological Characterization | IC₅₀ = 3.6 μM in supercoiling assays; activity against XDR-TB confirmed |
2015 | Toxicity Screening | Negative zERG assay establishes cardiac safety profile |
Viquidacin exemplifies contemporary trends in chemical taxonomy where systematic names integrate structural features and biosynthetic pathways. Its IUPAC designation—5-fluoro-1-(2-(4-(4-(trifluoromethyl)benzylamino)piperidin-1-yl)ethyl)indoline-2,3-dione—precisely encodes four critical components [1] [3]:
The systematic naming reflects scaffold-hopping from classical quinolone antibiotics while maintaining the essential pharmacophore topology required for gyrase inhibition. This naming convention facilitates computational structure-activity relationship (SAR) studies by directly linking nomenclature to bioisosteric components, allowing researchers to rapidly identify analog synthesis opportunities within chemical databases [1].
Table 2: Structural Components and Nomenclature Significance
Structural Element | Taxonomic Function | Bioisosteric Relationship |
---|---|---|
5-Fluoroindoline | Core scaffold identifier | Quinolone replacement |
4-(Trifluoromethyl)benzyl | Substitutent position descriptor | Hydrophobic domain anchor |
N-linked aminopiperidine | Pharmacophoric element classification | ATP-mimetic moiety |
1-Ethyl linkage | Spatial separation indicator | Conformational flexibility modulator |
Viquidacin occupies a specialized niche within chemical knowledge infrastructures, documented primarily through non-clinical research channels. PubChem (CID 11591505) serves as its primary structural repository, containing molecular properties, spectral data, and computed descriptor fields essential for virtual screening workflows [1]. Unlike commercial pharmaceuticals, it lacks comprehensive pharmacopeial monographs but holds significant research utility as evidenced by inclusion in specialized discovery databases:
Table 3: Database Presence and Classification Status
Database | Classification | Accession Identifiers | Regulatory Status |
---|---|---|---|
PubChem | Research compound | CID 11591505 | Not FDA-approved |
Scientific Reports | Experimental agent | DOI:10.1016/j.ijantimicag.2013.12.006 | Research use only |
ScienceDirect | Antimicrobial lead | S0924857923004567 | Not listed in major pharmacopeias |
Regulatory classifications designate Viquidacin as a preclinical research compound without therapeutic product codes. It falls under chemical safety regulations (REACH/OSHA Hazard Communication Standard) rather than pharmaceutical oversight frameworks [1] [6]. The compound's exclusion from FDA/EMA drug master files reflects its current positioning within medicinal chemistry research rather than clinical development pipelines. Database annotations consistently emphasize its research application as either: (1) a biochemical tool compound for gyrase inhibition studies, or (2) a structural template for novel anti-TB agent design [2] [3] [6].
Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1